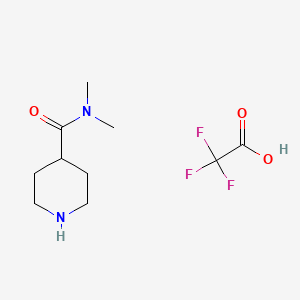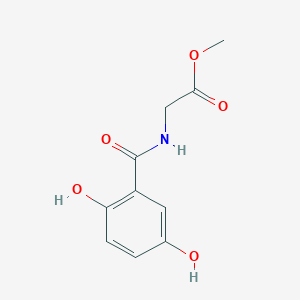
(R)-1-Chloro-3,3-dimethylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Chloro-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H13ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
准备方法
Synthetic Routes and Reaction Conditions
®-1-Chloro-3,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-3,3-dimethylbutan-2-ol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which then decomposes to yield the desired product.
Another method involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reactions typically require the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-Chloro-3,3-dimethylbutan-2-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can help achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
®-1-Chloro-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of ®-3,3-dimethylbutan-2-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone, ®-3,3-dimethylbutan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form ®-3,3-dimethylbutane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: ®-3,3-dimethylbutan-2-ol.
Oxidation: ®-3,3-dimethylbutan-2-one.
Reduction: ®-3,3-dimethylbutane.
科学研究应用
®-1-Chloro-3,3-dimethylbutan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of chiral drugs, where its stereochemistry is crucial for the biological activity of the final product.
Biological Studies: It can be used as a probe to study enzyme-catalyzed reactions involving chiral alcohols and chlorinated compounds.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-1-Chloro-3,3-dimethylbutan-2-ol depends on its specific application. In organic synthesis, the compound acts as a building block, participating in various chemical reactions to form more complex molecules. Its reactivity is primarily due to the presence of the chlorine atom and the hydroxyl group, which can undergo substitution, oxidation, and reduction reactions.
In biological systems, the compound’s mechanism of action may involve interactions with enzymes or other proteins, where its chiral nature plays a significant role in determining its binding affinity and activity.
相似化合物的比较
Similar Compounds
(S)-1-Chloro-3,3-dimethylbutan-2-ol: The enantiomer of ®-1-Chloro-3,3-dimethylbutan-2-ol, with similar chemical properties but different biological activity due to its opposite stereochemistry.
3-Chloro-3-methylbutan-2-ol: A structurally similar compound with one less methyl group, leading to different reactivity and applications.
1-Chloro-2-propanol: A simpler chlorinated alcohol with different physical and chemical properties.
Uniqueness
®-1-Chloro-3,3-dimethylbutan-2-ol is unique due to its specific stereochemistry, which makes it valuable in the synthesis of chiral compounds. Its combination of a chlorine atom and a hydroxyl group also provides versatility in various chemical reactions, making it a useful intermediate in organic synthesis.
属性
分子式 |
C6H13ClO |
|---|---|
分子量 |
136.62 g/mol |
IUPAC 名称 |
(2R)-1-chloro-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m0/s1 |
InChI 键 |
RAZKFVKCTUWXHO-YFKPBYRVSA-N |
手性 SMILES |
CC(C)(C)[C@H](CCl)O |
规范 SMILES |
CC(C)(C)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


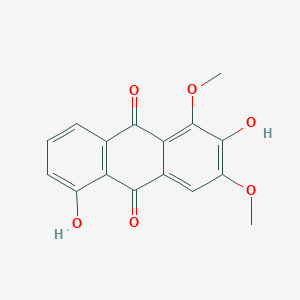
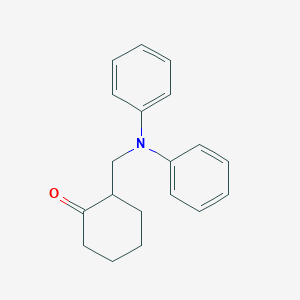
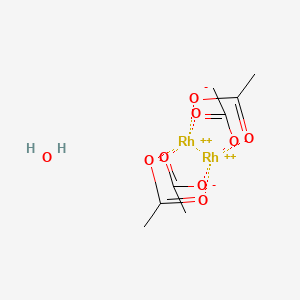

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)

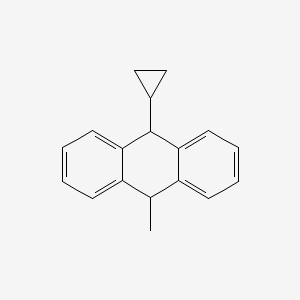
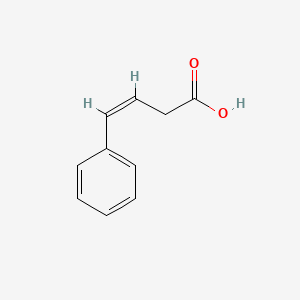
![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)

